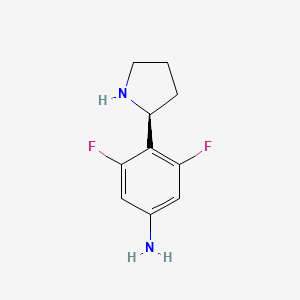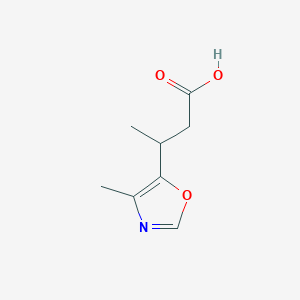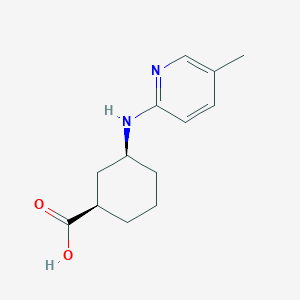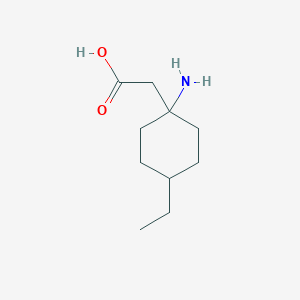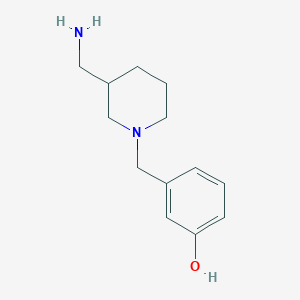
3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol is a chemical compound that features a phenol group attached to a piperidine ring through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol typically involves the reaction of 3-hydroxybenzyl chloride with 3-(aminomethyl)piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenol group in 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It may be used in the development of new pharmaceuticals or as a tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. It may be explored for its pharmacological properties, such as its ability to modulate specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Piperidin-1-ylmethyl)phenol: Similar structure but lacks the aminomethyl group.
3-(Aminomethyl)piperidine: Lacks the phenol group.
4-(Aminomethyl)piperidine: Similar but with the aminomethyl group in a different position.
Uniqueness: 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol is unique due to the presence of both the phenol and aminomethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-[[3-(aminomethyl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C13H20N2O/c14-8-12-4-2-6-15(10-12)9-11-3-1-5-13(16)7-11/h1,3,5,7,12,16H,2,4,6,8-10,14H2 |
InChI-Schlüssel |
ZSXRVWIWZUXCGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


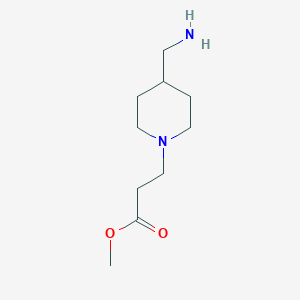

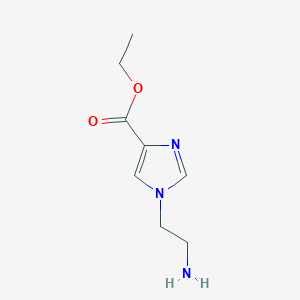
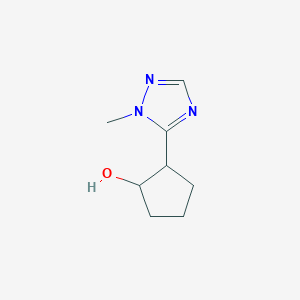
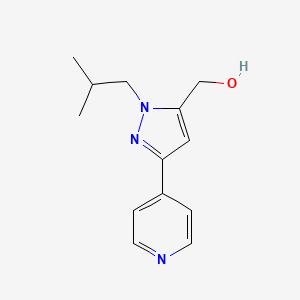
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)

